

Preclinical Profile of Firuglipel and its Analogues: A Technical Guide

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Compound of Interest

Compound Name: *Firuglipel*

Cat. No.: *B607458*

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Introduction

Firuglipel (also known as DS-8500a) is an orally available, potent, and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β -cells and intestinal L-cells.[2] Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[2][3] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical research on **firuglipel** and its analogues, focusing on quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **firuglipel** and its comparator GPR119 agonists.

Table 1: In Vitro Activity of **Firuglipel**

Parameter	Cell Line	Species	EC50 (nM)	Reference
cAMP Accumulation	CHO-K1 expressing GPR119	Human	51.5	[3]
cAMP Accumulation	CHO-K1 expressing GPR119	Rat	98.4	
cAMP Accumulation	CHO-K1 expressing GPR119	Mouse	108.1	

Table 2: In Vivo Efficacy of **Firuglipel** in Rodent Models of Type 2 Diabetes

Animal Model	Treatment	Dose (mg/kg)	Effect	Reference
Zucker Fatty (ZF) Rats	Single dose	1, 3, 10	Dose-dependent glucose-lowering in OGTT	
Zucker Fatty (ZF) Rats	Not specified	Not specified	Augmented plasma GLP-1 concentration	
Neonatal Streptozotocin-Treated (nSTZ) Rats	Repeated dosing (2 weeks)	Not specified	Significant glucose-lowering effect in OGTT	

Table 3: Comparative Efficacy of GPR119 Agonists in Neonatal Streptozotocin-Treated (nSTZ) Rats

Compound	Efficacy in OGTT	Reference
Firuglipel (DS-8500a)	Greater glucose-lowering effect	
GSK1292263	Less effective than Firuglipel	
MBX-2982	Less effective than Firuglipel	

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of **firuglipel**.

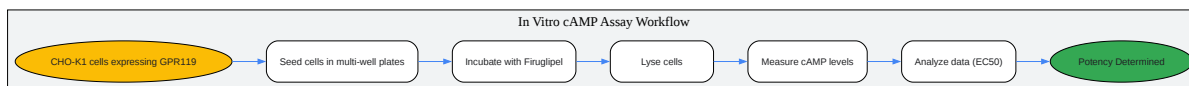
In Vitro Intracellular cAMP Accumulation Assay

Objective: To determine the potency of **firuglipel** in activating GPR119 in vitro.

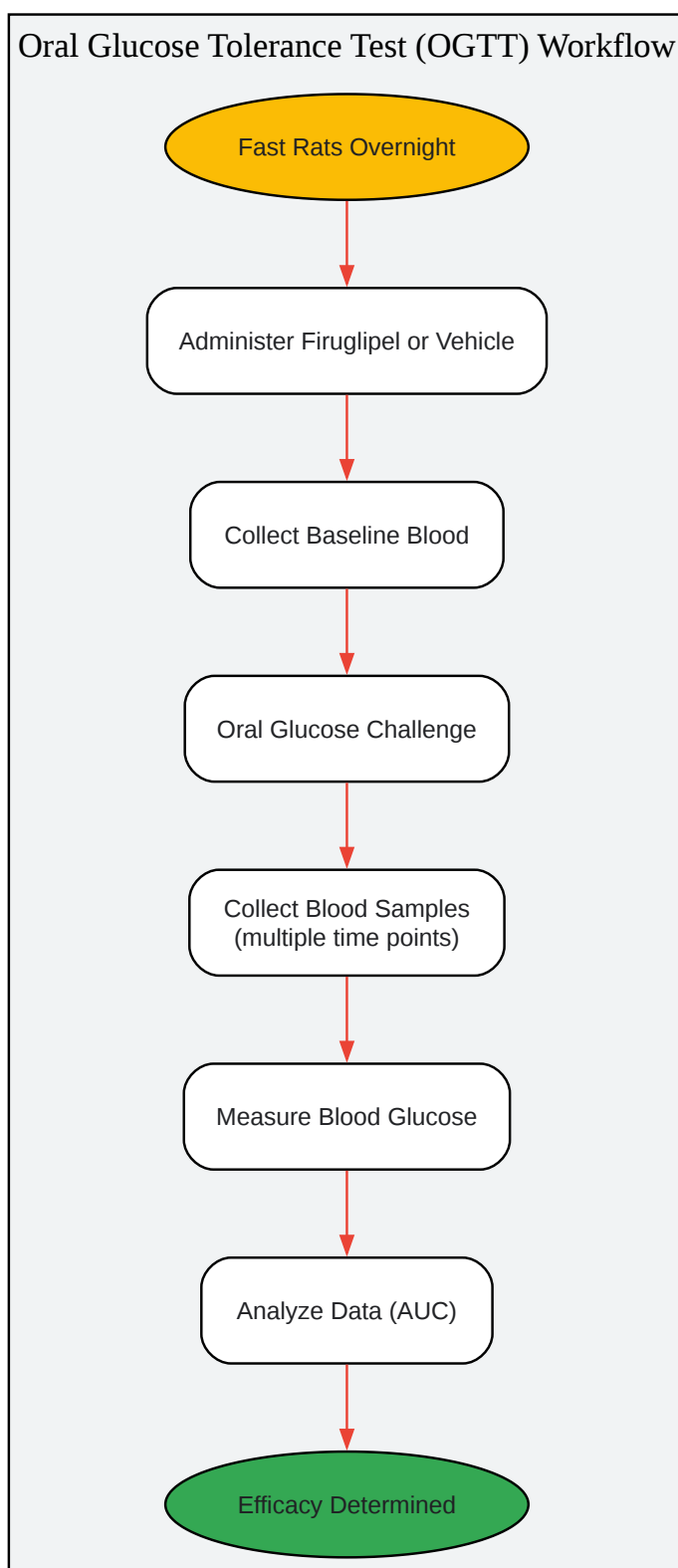
Cell Line: Chinese Hamster Ovary (CHO)-K1 cells stably expressing human, rat, or mouse GPR119.

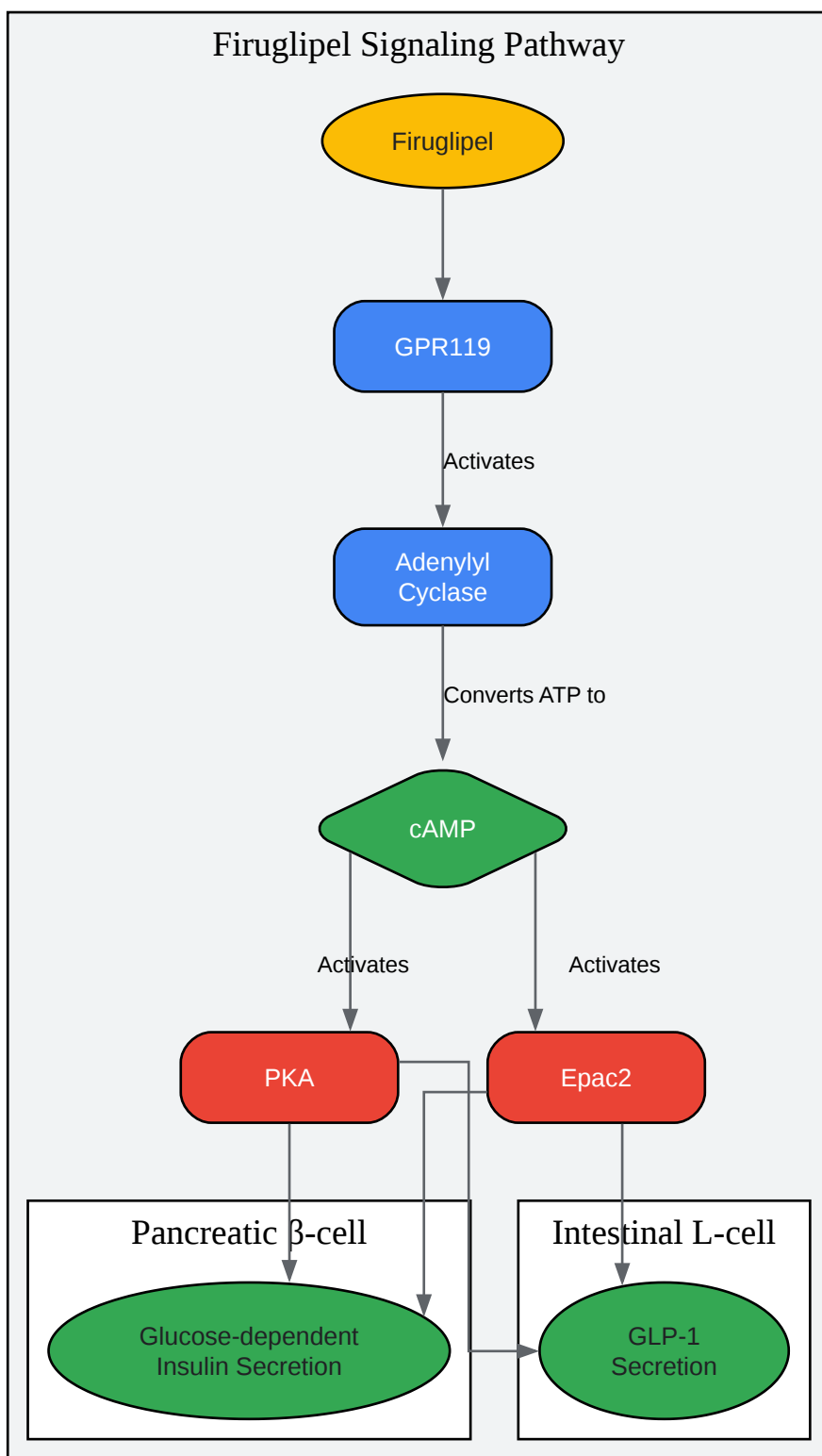
Methodology:

- Cell Culture: CHO-K1 cells expressing the GPR119 receptor are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere.
- Compound Incubation: Cells are incubated with varying concentrations of **firuglipel** or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
- Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as a competitive immunoassay with fluorescence or luminescence detection.
- Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a four-parameter logistic equation.



Oral Glucose Tolerance Test (OGTT) Workflow





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